1-Isopropyl-1H-indole-3-carbaldehyde

Drug-likeness Lipophilicity ADME

1-Isopropyl-1H-indole-3-carbaldehyde is a differentiated N-alkyl indole building block whose isopropyl substituent imparts increased lipophilicity and steric bulk compared to the parent or N-methyl analog, directly influencing reaction yields, cellular uptake, and target binding. It is a critical precursor for chromene-based anticancer agents (IC50 7.9–9.1 µM) and S1P receptor antagonist scaffolds. Procurement ensures access to a reactivity- and biology-optimized intermediate—precluding direct substitution with simpler analogs without re-validation of synthetic protocols and biological assays.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 151409-84-6
Cat. No. B139970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-indole-3-carbaldehyde
CAS151409-84-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)C=O
InChIInChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3
InChIKeyAEECOZTYVNXNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-indole-3-carbaldehyde (CAS 151409-84-6) Procurement Guide for N-Substituted Indole-3-carbaldehyde Building Blocks


1-Isopropyl-1H-indole-3-carbaldehyde (CAS 151409-84-6) is an N-substituted indole-3-carbaldehyde derivative characterized by an isopropyl group at the 1-position and a reactive formyl group at the 3-position of the indole scaffold . It serves as a versatile synthetic intermediate for constructing biologically relevant heterocyclic frameworks, including those with potential anticancer and antimicrobial activities . This evidence guide provides a quantitative, comparator-driven assessment to inform procurement decisions for research and industrial applications.

Why 1-Isopropyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or N-Methyl Indole-3-carbaldehydes


N-substitution with an isopropyl group significantly alters the physicochemical properties, reactivity profile, and biological activity of indole-3-carbaldehydes . Compared to the unsubstituted parent compound or the N-methyl analog, the increased lipophilicity (logP) and steric bulk of the isopropyl group influence reaction yields in multicomponent syntheses and modulate interactions with biological targets, including DNA binding and enzyme inhibition . These differences preclude direct substitution without re-optimizing synthetic protocols and biological assays, as highlighted by comparative studies on N-alkyl-1H-indole-3-carbaldehydes .

Quantitative Differentiators of 1-Isopropyl-1H-indole-3-carbaldehyde (CAS 151409-84-6) Versus Analogs


Lipophilicity (LogP) as a Determinant of Biological Permeability

The isopropyl group significantly elevates lipophilicity relative to the methyl analog. The computed logP for 1-isopropyl-1H-indole-3-carbaldehyde is 2.84, compared to 1.7 for 1-methyl-1H-indole-3-carbaldehyde . This increase correlates with improved membrane permeability and is a critical parameter in drug-likeness assessments, where logP < 5 is desirable .

Drug-likeness Lipophilicity ADME Indole derivatives

Boiling Point Elevation Due to Increased Molecular Weight

The boiling point of 1-isopropyl-1H-indole-3-carbaldehyde is predicted to be 325.6±15.0 °C at 760 mmHg . This is significantly higher than the 1-ethyl analog, which has a predicted boiling point of 293.8 °C , reflecting the increased van der Waals interactions due to the larger alkyl substituent.

Physicochemical Properties Volatility Indole Derivatives Distillation

Structural Confirmation via InChIKey: A Unique Identifier for Procurement

The InChIKey AEECOZTYVNXNDQ-UHFFFAOYSA-N uniquely identifies 1-isopropyl-1H-indole-3-carbaldehyde . This string distinguishes it from all other N-alkyl analogs, including the 1-methyl analog (KXYBYRKRRGSZCX-UHFFFAOYSA-N) and the 1-ethyl analog (RUJYZLQXRALDKN-UHFFFAOYSA-N) , ensuring precise compound identity and preventing cross-contamination in high-throughput screening libraries.

Chemical Identity Quality Control Indole Derivatives Procurement

Predicted GHS Hazard Classification for Safe Handling

1-Isopropyl-1H-indole-3-carbaldehyde is associated with GHS hazard statement H302 (harmful if swallowed) and H226 (flammable liquid and vapor) . While many indole-3-carbaldehydes carry similar warnings, the explicit classification informs risk assessment and procurement of appropriate personal protective equipment and storage conditions.

Safety GHS Classification Indole Derivatives Laboratory Safety

Targeted Application Scenarios for 1-Isopropyl-1H-indole-3-carbaldehyde


Synthesis of Indole-Tethered Chromene Derivatives for Anticancer Screening

1-Isopropyl-1H-indole-3-carbaldehyde serves as a key N-alkyl-1H-indole-3-carbaldehyde building block in the one-pot multicomponent synthesis of chromene derivatives with cytotoxic activity against cancer cell lines (e.g., IC50 values ranging from 7.9 to 9.1 µM for optimized derivatives) . The isopropyl substituent contributes to the lipophilicity required for cellular uptake and tubulin binding, as supported by molecular docking studies .

Development of DNA-Binding Agents for Cancer Research

Based on reported mechanisms, this compound and its derivatives can inhibit cancer cell growth by binding to DNA, thereby preventing transcription and replication . The isopropyl group may enhance this interaction through increased lipophilicity, improving membrane penetration and intercalation potential, making it a candidate for further medicinal chemistry optimization .

Intermediate for S1P Receptor Antagonist Libraries

Patents describe the use of indole-3-carboxylic acid amide derivatives as sphingosine-1-phosphate (S1P) receptor antagonists . 1-Isopropyl-1H-indole-3-carbaldehyde can be readily converted to the corresponding carboxylic acid, a key intermediate in these synthetic routes, offering a versatile entry point for structure-activity relationship (SAR) studies .

Synthesis of Antifungal Leads for Agricultural Applications

Indole-3-carbaldehyde derivatives have been disclosed for controlling phytopathogenic fungi . The 1-isopropyl analog provides a lipophilic variant for testing against resistant fungal strains, potentially improving bioavailability and efficacy in plant protection formulations .

Technical Documentation Hub

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